1-(3-Nitrophenyl)azetidin-3-ol
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Overview
Description
1-(3-Nitrophenyl)azetidin-3-ol is a compound belonging to the azetidine class of heterocyclic compounds.
Preparation Methods
The synthesis of 1-(3-Nitrophenyl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the reduction of C-3 functionalized azetidin-2-ones using sodium borohydride in isopropanol, leading to the formation of 2,3-disubstituted 1-arylazetidines . Another approach includes the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates, followed by further functionalization
Chemical Reactions Analysis
1-(3-Nitrophenyl)azetidin-3-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium catalysts, acids, and sodium borohydride . For example, the arylative ring-expansion reaction of 3-vinylazetidin-3-ols with aryl iodides in the presence of palladium and acid catalysts leads to the formation of 2,3,4-trisubstituted dihydrofurans . The major products formed from these reactions are often valuable heterocycles used in organic synthesis.
Scientific Research Applications
1-(3-Nitrophenyl)azetidin-3-ol has several scientific research applications. In chemistry, it serves as a building block for the synthesis of various heterocyclic compounds . In biology and medicine, azetidines are explored for their potential as amino acid surrogates and peptidomimetics, which can lead to the development of new pharmaceuticals . Additionally, azetidines are used in catalytic processes, such as Henry, Suzuki, Sonogashira, and Michael additions, making them valuable in industrial applications .
Mechanism of Action
The mechanism of action of 1-(3-Nitrophenyl)azetidin-3-ol involves its interaction with molecular targets and pathways in biological systems. The compound’s effects are mediated through its ability to undergo various chemical transformations, such as ring-opening and expansion reactions . These reactions can lead to the formation of biologically active intermediates that interact with specific molecular targets, influencing cellular processes and pathways.
Comparison with Similar Compounds
1-(3-Nitrophenyl)azetidin-3-ol can be compared to other similar compounds, such as 3-vinyloxetan-3-ols and 3-(pyrazol-1-yl)azetidine derivatives . While these compounds share some structural similarities, this compound is unique due to its specific functional groups and reactivity. The presence of the nitrophenyl group in this compound imparts distinct chemical properties, making it suitable for specific applications in organic synthesis and medicinal chemistry.
Biological Activity
1-(3-Nitrophenyl)azetidin-3-ol is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the available literature on its biological activity, providing insights into its mechanisms of action, efficacy, and potential therapeutic applications.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that nitro-substituted phenolic compounds are effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria .
Table 1: Antimicrobial Efficacy Against Bacterial Strains
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | Staphylococcus aureus (MRSA) | 32 µg/mL |
This compound | Escherichia coli | 64 µg/mL |
This compound | Bacillus cereus | 16 µg/mL |
The above table summarizes the antimicrobial activity of the compound against key bacterial strains. The MIC values indicate a promising potential for further development as an antimicrobial agent.
Cytotoxicity and Anticancer Activity
In vitro studies have demonstrated that this compound possesses cytotoxic effects against various cancer cell lines. The mechanisms underlying this activity may involve apoptosis induction and cell cycle arrest. For example, compounds with similar structures have been shown to activate apoptotic pathways, leading to DNA fragmentation and cell death in cancer cells .
Table 2: Cytotoxic Effects on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Apoptosis via caspase activation |
MCF-7 | 20 | Cell cycle arrest at G2/M phase |
A549 | 25 | Induction of oxidative stress |
The data presented in Table 2 illustrates the cytotoxic potency of the compound across different cancer cell lines, highlighting its potential as an anticancer agent.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in critical cellular processes, such as kinases that regulate cell proliferation.
- Induction of Apoptosis : The compound may trigger intrinsic apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins.
- Disruption of Cellular Homeostasis : The presence of the nitro group may enhance the compound's ability to generate reactive oxygen species (ROS), contributing to oxidative stress in cancer cells.
Case Studies
A notable study evaluated the effects of a series of nitrophenyl azetidines on various cancer models. The findings indicated that these compounds not only inhibited tumor growth in xenograft models but also demonstrated reduced toxicity compared to established chemotherapeutics .
Properties
Molecular Formula |
C9H10N2O3 |
---|---|
Molecular Weight |
194.19 g/mol |
IUPAC Name |
1-(3-nitrophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H10N2O3/c12-9-5-10(6-9)7-2-1-3-8(4-7)11(13)14/h1-4,9,12H,5-6H2 |
InChI Key |
PQHOJKWUFBLSET-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2=CC(=CC=C2)[N+](=O)[O-])O |
Origin of Product |
United States |
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